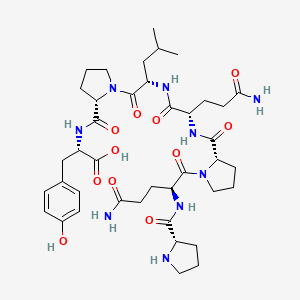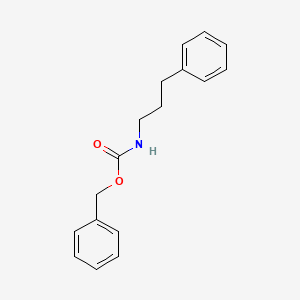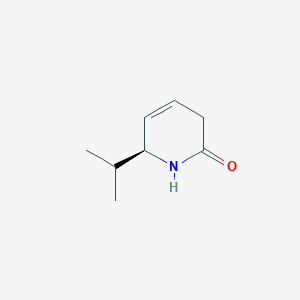
2(1H)-Pyridinone, 3,6-dihydro-6-(1-methylethyl)-, (6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3,6-dihydro-6-(1-methylethyl)-, (6S)- is a chemical compound known for its unique structure and properties It belongs to the class of pyridinones, which are heterocyclic compounds containing a pyridine ring with a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3,6-dihydro-6-(1-methylethyl)-, (6S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired pyridinone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency and selectivity of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 3,6-dihydro-6-(1-methylethyl)-, (6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted pyridinones.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 3,6-dihydro-6-(1-methylethyl)-, (6S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 3,6-dihydro-6-(1-methylethyl)-, (6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Known for its use as a feed additive and its biological activities.
3,5-Dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine: Another pyridinone derivative with similar structural features and applications.
Uniqueness
2(1H)-Pyridinone, 3,6-dihydro-6-(1-methylethyl)-, (6S)- stands out due to its specific substitution pattern and stereochemistry, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
265996-25-6 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(2S)-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-4-3-5-8(10)9-7/h3-4,6-7H,5H2,1-2H3,(H,9,10)/t7-/m1/s1 |
Clé InChI |
VQQIKFKZWCEQMM-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)[C@H]1C=CCC(=O)N1 |
SMILES canonique |
CC(C)C1C=CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
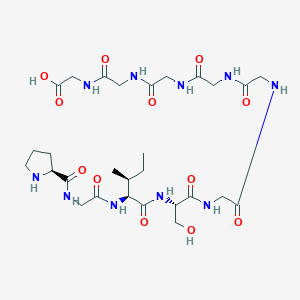
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
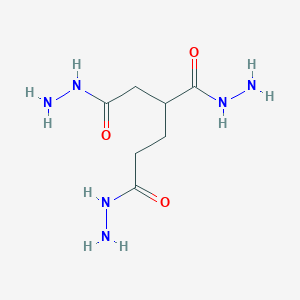
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
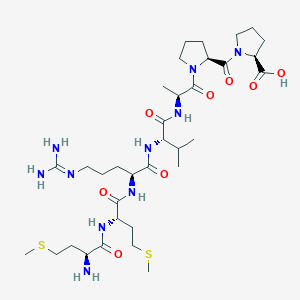

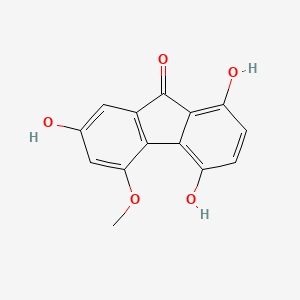
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
